1-(5-Chloro-2-hydroxy-3-methylphenyl)-2-methylpropan-1-one
Description
1-(5-Chloro-2-hydroxy-3-methylphenyl)-2-methylpropan-1-one is a substituted aromatic ketone characterized by a hydroxyl group at position 2, a chlorine atom at position 5, and a methyl group at position 3 on the benzene ring. The ketone moiety is a 2-methylpropan-1-one group, which introduces steric bulk compared to simpler ketones like ethanone. Its molecular formula is C₁₁H₁₃ClO₂, with a molecular weight of 212.5 g/mol. The compound’s structure enables hydrogen bonding via the hydroxyl group, which may influence its crystallization behavior and solubility .
Properties
Molecular Formula |
C11H13ClO2 |
|---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
1-(5-chloro-2-hydroxy-3-methylphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C11H13ClO2/c1-6(2)10(13)9-5-8(12)4-7(3)11(9)14/h4-6,14H,1-3H3 |
InChI Key |
FCKVCSFHLXCKIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=O)C(C)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-hydroxy-3-methylphenyl)-2-methylpropan-1-one typically involves the reaction of 5-chloro-2-hydroxy-3-methylbenzaldehyde with a suitable methylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and purification techniques such as recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-hydroxy-3-methylphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups, such as amino or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amino or alkoxy derivatives.
Scientific Research Applications
1-(5-Chloro-2-hydroxy-3-methylphenyl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-hydroxy-3-methylphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of functional groups, such as the hydroxyl and chloro groups, plays a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Chlorine and Hydroxy/Methoxy Substitution
- Target Compound: The 5-chloro-2-hydroxy-3-methylphenyl group facilitates hydrogen bonding, likely increasing melting points and reducing solubility in non-polar solvents .
- 1-(5-Chloro-2-methoxyphenyl)propan-1-one (C₁₀H₁₁ClO₂): Replacing the hydroxyl group with methoxy eliminates hydrogen bonding, enhancing lipophilicity and solubility in organic solvents .
- 3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one (C₁₀H₈ClF₃O₂): The trifluoromethyl group introduces strong electronegativity, improving metabolic stability and altering reactivity compared to non-fluorinated analogs .
Heterocyclic vs. Benzene Rings
Variations in the Ketone Side Chain
- Target Compound : The 2-methylpropan-1-one group adds steric bulk, which may hinder intermolecular interactions or reduce reaction rates compared to smaller ketones.
Physicochemical Properties and Functional Group Impact
Hydrogen bonding in the target compound and its ethanone analog () likely results in higher melting points than methoxy or thiophene derivatives. The trifluoromethyl group in ’s compound enhances thermal stability and electronegativity, while thiophene-based analogs () exhibit distinct electronic profiles due to sulfur’s electron-rich nature.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Hydrogen Bonding : The hydroxyl group in the target compound promotes strong intermolecular interactions, as seen in Etter’s graph set analysis of hydrogen-bonded networks . This contrasts with methoxy derivatives, which rely on weaker van der Waals forces .
- Steric Effects: The 2-methylpropan-1-one group may reduce crystallization efficiency compared to ethanone analogs, necessitating advanced refinement tools like SHELXL for structural validation .
- Electronic Modulation : Thiophene and trifluoromethyl groups alter electron density, influencing reactivity in substitution or coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
